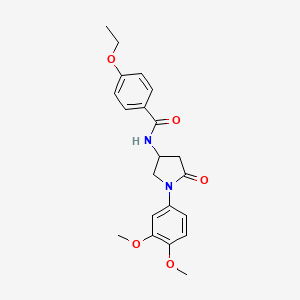

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The compound also has methoxy and ethoxy groups, which can influence the compound’s solubility and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbonyl group in the pyrrolidinone ring could undergo nucleophilic addition reactions, and the ether groups could potentially be cleaved under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carbonyl group and the ether groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride , which facilitates the Michael addition of N-heterocycles to chalcones. This methodology has been successfully applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yields due to the retro-Michael reaction, both synthetic reactions (chalcone preparation and triazole Michael addition) exhibit favorable green metrics .

NF-κB Inhibition

The compound N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide shows potential as an NF-κB inhibitor. NF-κB plays a crucial role in regulating inflammation and cell survival, making it an attractive target for anticancer drug research .

Muscle Relaxant Synthesis

This compound serves as an intermediate in the preparation of the muscle relaxant papaverin . Its role in this context highlights its relevance in pharmaceutical applications .

Anti-Proliferative Activity

Researchers have evaluated the anti-proliferative activity of related compounds. While specific data on This compound is not available, it belongs to a class of molecules with variable degrees of activity against cancer cell lines .

Retinoid Nuclear Modulation

Compounds structurally related to our target have been investigated as retinoid nuclear modulators. These agents play a crucial role in treating metabolic and immunological diseases .

Brain Disorders and Neuroinflammation

Lipopolysaccharide (LPS)-induced inflammatory mediators, including compounds similar to our target, may have a beneficial impact on various brain disorders. Neuroinflammation involving microglial activation is a key factor in the pathogenesis of these diseases .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target. Unfortunately, without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a pharmaceutical, future research could involve optimizing its synthesis, improving its efficacy, or reducing potential side effects. If it’s intended for use in materials science, future research could involve improving its physical properties or finding new applications .

properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-4-28-17-8-5-14(6-9-17)21(25)22-15-11-20(24)23(13-15)16-7-10-18(26-2)19(12-16)27-3/h5-10,12,15H,4,11,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZDTFZDIBQTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2547194.png)

![7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2547198.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B2547199.png)

![tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride](/img/structure/B2547201.png)

![2-benzyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2547202.png)

![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)phenyl]methanol](/img/structure/B2547203.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2547204.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2547208.png)

![1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B2547210.png)